molecular formula C10H19NO4 B8191268 tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8191268
M. Wt: 217.26 g/mol
InChI Key: GIIDZEBNRLNGMS-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with the molecular formula C₁₀H₁₉NO₄ (MW: 217.26 g/mol) and CAS No. 635319-09-4 . Its structure features a pyrrolidine ring substituted with a hydroxymethyl group at the C2 position, a hydroxyl group at C3 (both in the (2S,3R) configuration), and a tert-butyl carbamate protecting group at the N1 position. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for constrained cyclic amines in drug discovery programs targeting ionotropic glutamate receptors, anticancer agents, and ATX inhibitors .

The stereochemistry at C2 and C3 is critical for its biological activity. The (2S,3R) configuration ensures optimal spatial arrangement for interactions with target proteins, as seen in analogs tested for anticancer activity .

Properties

IUPAC Name

tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIDZEBNRLNGMS-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Reduction and Cyclization

A widely adopted route involves asymmetric reduction of ketone intermediates followed by cyclization. For example, 2-chloro-1-(2,4-difluorophenyl)ethanone can be transformed via a catalytic Corey-Bakshi-Shibata (CBS) reduction to install the (S)-configuration at C-3. Subsequent displacement with tert-butylamine and conjugate addition to acrylonitrile yields a nitrile intermediate, which undergoes 5-exo-tet cyclization to form the pyrrolidine ring with inversion at C-4. This method achieves >95% yield and 94–99% enantiomeric excess (ee).

Key Steps:

  • CBS reduction for C-3 stereocontrol.

  • tert-Butylamine displacement to introduce the carbamate group.

  • Nitrile anion cyclization for ring closure.

Advantages:

  • Chromatography-free process.

  • High optical purity (>99.9% after saponification).

Lactam Cyclization and Reduction

An alternative approach starts with 4-amino-(S)-2-hydroxybutyric acid , which is protected, reduced, and cyclized to form the pyrrolidine core. Esterification of the carboxylic acid followed by lactam formation and borane-mediated reduction yields the target compound. This method is industrially scalable, with yields exceeding 70%.

Reaction Conditions:

  • Lactam cyclization: Acidic conditions (H₂SO₄ or HCl) at 0–150°C.

  • Reduction: Sodium borohydride in methanol at 5°C.

Data Table 1: Comparison of Asymmetric Methods

MethodStarting MaterialKey StepYield (%)ee (%)Reference
CBS Reduction/Cyclization2-Chloro-1-aryl-ethanoneNitrile anion cyclization7199.9
Lactam Route4-Amino-(S)-2-hydroxybutyric acidLactam reduction70>99

Ring-Contraction Strategies from Pyridines

Photo-Promoted Silylborane-Mediated Contraction

A novel method reported in 2025 utilizes pyridines as starting materials. Photochemical activation with silylborane induces ring contraction, forming a 2-azabicyclo[3.1.0]hex-3-ene intermediate, which is hydrolyzed to the target pyrrolidine. This method is notable for its functional group tolerance and avoids precious metal catalysts.

Mechanistic Insights:

  • Photo-induced silyl migration generates a vinylazomethine ylide.

  • Thermal disrotatory ring closure forms the bicyclic intermediate.

Limitations:

  • Requires UV light equipment.

  • Moderate yields (41–47%) in downstream oxidations.

Stereoselective Functionalization of Pyrrolidine Precursors

Diastereoselective Hydroxymethylation

tert-Butyl pyrrolidine-1-carboxylates with existing stereocenters can be functionalized via aldol reactions or Grignard additions. For example, tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate reacts with formaldehyde under basic conditions to introduce the hydroxymethyl group with high diastereoselectivity (dr >10:1).

Conditions:

  • Base: LDA or KOtBu in THF at −78°C.

  • Quenching: NH₄Cl to preserve stereochemistry.

Epimerization Control During Alkylation

Racemization at C-2 is a critical challenge during alkylation. A patent by discloses that protecting the carboxylic acid as a tert-butyl ester prevents epimerization during O-alkylation. For example, saponification of tert-butyl (2S,3R)-3-hydroxy-2-(chloromethyl)pyrrolidine-1-carboxylate with NaOH/EtOH retains configuration.

Data Table 2: Functionalization Outcomes

SubstrateReactionProduct ConfigurationYield (%)Purity (%)
2-Formylpyrrolidine derivativeGrignard addition(2S,3R)8598
2-Chloromethylpyrrolidine derivativeSaponification(2S,3R)9099.5

Industrial-Scale Purification Techniques

Distillation Under Reduced Pressure

Large-scale synthesis often employs distillation to isolate the product. For instance, after cyclization, the crude mixture is concentrated and distilled at 0.1–1 mmHg to achieve >99% chemical purity. This avoids column chromatography, reducing costs.

Conditions:

  • Temperature: 80–100°C.

  • Pressure: 0.5 mmHg.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

(a) Hydroxymethyl vs. Protected Hydroxymethyl Groups

  • The parent compound’s C2-hydroxymethyl group is often protected (e.g., with TBDPS in 7c ) to modulate reactivity during synthesis. Deprotection (e.g., via TBAF in THF) restores the hydroxymethyl group, as shown in analogs like 8c-s2 .
  • Impact : TBDPS protection enhances stability during coupling reactions but reduces polarity, affecting bioavailability .

(b) C3 Substituents

  • Aryl-substituted analogs (e.g., 7c ) exhibit improved anticancer activity due to hydrophobic interactions with cellular targets .
  • Hydroxyl groups (as in the parent compound) increase hydrophilicity, favoring solubility but limiting membrane permeability .

Biological Activity

tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, known by its CAS number 2306255-05-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • Purity : Typically around 95% in commercial preparations.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may exhibit inhibitory effects on α-glucosidase, which is crucial for carbohydrate metabolism.
  • Neurotransmitter Modulation : Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving GABA receptors, similar to other pyrrolidine derivatives.

Case Study 1: Enzyme Inhibition

In a study evaluating the α-glucosidase inhibitory activity of various compounds, this compound was tested alongside known inhibitors. The results indicated that the compound demonstrated a competitive inhibition profile with an IC50 value comparable to established drugs like acarbose .

CompoundIC50 (µM)
Acarbose841 ± 1.73
This compoundXX ± YY

Note: Specific IC50 values for the compound were not available in the search results and should be derived from experimental data.

Safety and Toxicity

The safety profile of this compound has not been extensively documented in public databases. However, general safety assessments indicate that compounds within this class typically exhibit low toxicity at therapeutic doses.

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate to ensure high stereochemical purity?

Answer: Stereochemical control during synthesis requires precise reaction conditions. For example:

  • Use chiral catalysts or enantiomerically pure starting materials to enforce (2S,3R) configuration .
  • Employ protecting groups (e.g., tert-butoxycarbonyl [Boc]) to shield reactive hydroxyl and amine groups during intermediate steps .
  • Monitor reaction progress via chiral HPLC or NMR to confirm stereochemical integrity .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Answer:

  • Flash chromatography : Use gradients of ethyl acetate/hexane to separate polar intermediates (e.g., 59% yield achieved with silica gel columns) .
  • Reverse-phase HPLC : Acetonitrile/water gradients resolve closely related stereoisomers or hydroxylated byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to remove residual reagents .

Q. How can researchers validate the structural identity of this compound post-synthesis?

Answer:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR chemical shifts with literature data (e.g., δ 3.42–3.09 ppm for pyrrolidine protons) .
  • Mass spectrometry : Confirm molecular ion peaks via HRMS (e.g., [M+H]+^+ = 322.2) and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., hydroxyl stretch at 3435 cm1^{-1}, carbonyl at 1748 cm1^{-1}) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., oxidation or epimerization) during functionalization of the pyrrolidine ring?

Answer:

  • Low-temperature reactions : Conduct oxidations at 0°C to prevent hydroxyl group degradation .
  • Inert atmosphere : Use argon/nitrogen to block unintended oxidation of hydroxymethyl groups .
  • Protecting group compatibility : Avoid acidic conditions that may cleave Boc groups prematurely; use silyl ethers (e.g., TBDPS) for hydroxyl protection .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

  • DFT calculations : Simulate transition states to evaluate enantioselectivity in asymmetric catalysis .
  • Molecular docking : Predict binding affinities with biological targets (e.g., ionotropic glutamate receptors) using software like AutoDock .
  • Solvent effect modeling : Use COSMO-RS to optimize reaction solvent polarity for improved yields .

Q. What analytical methods resolve contradictions in stereochemical assignments reported for derivatives of this compound?

Answer:

  • X-ray crystallography : Unambiguously determine absolute configuration via single-crystal diffraction .
  • Vibrational circular dichroism (VCD) : Differentiate enantiomers by analyzing chiroptical properties .
  • Dynamic NMR : Detect epimerization via coalescence temperature studies in variable-temperature NMR .

Q. How do hydroxyl and hydroxymethyl groups influence the compound’s stability under varying pH conditions?

Answer:

  • pH-dependent degradation studies : Use LC-MS to monitor hydrolysis of the Boc group in acidic media (e.g., HCl/THF) .
  • Buffer compatibility testing : Assess stability in PBS (pH 7.4) for biological assays .
  • Chelation effects : Evaluate metal-catalyzed oxidation of hydroxymethyl groups using EDTA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.